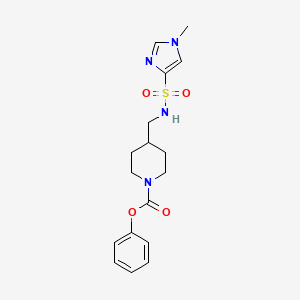

phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an imidazole ring, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the imidazole ring followed by the introduction of the sulfonamide group. The piperidine ring is then attached through a series of condensation reactions. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the antiviral properties of imidazole derivatives, including phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate. Research indicates that compounds containing imidazole moieties exhibit significant inhibitory effects against various viral strains.

Case Study: Inhibition of Viral Proteases

In vitro studies have shown that imidazole derivatives can effectively inhibit HIV-1 protease and other viral enzymes. For instance, derivatives similar to this compound have demonstrated promising results against yellow fever virus and dengue virus, with effective concentrations (EC50) in the micromolar range . This suggests that such compounds could be developed as antiviral agents.

Antimalarial Applications

The compound has also been investigated for its antimalarial properties. The incorporation of the imidazole sulfonamide structure has been linked to enhanced activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Plasmodium Selectivity

In a study examining various sulfonamide derivatives, this compound exhibited substantial inhibition against PfPFT (Plasmodium falciparum phosphofructokinase), with some derivatives achieving over 80% inhibition at low concentrations . This highlights the potential for this compound in developing new antimalarial therapies.

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps, including the formation of piperidine rings and the introduction of sulfonamide groups. Ongoing research focuses on optimizing synthetic pathways to enhance yield and purity while exploring structural modifications to improve biological activity.

Comparative Analysis of Related Compounds

| Compound Name | Activity | EC50 (μM) | Target |

|---|---|---|---|

| This compound | Antiviral | ~1.85 | HIV |

| Methylimidazole derivatives | Antimalarial | <5 | Plasmodium falciparum |

| Imidazole-based compounds | Antiviral | ~3.50 | Dengue virus |

This table summarizes the activity levels and effective concentrations of related compounds, emphasizing the potential efficacy of this compound in therapeutic applications.

Wirkmechanismus

The mechanism of action of phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the imidazole ring can bind to metal ions or other active sites. The piperidine ring provides structural stability and can enhance the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate can be compared to other similar compounds such as:

Phenylimidazoles: These compounds also contain an imidazole ring but may lack the sulfonamide or piperidine groups.

Sulfonamides: These compounds contain the sulfonamide group but may have different ring structures.

Piperidine derivatives: These compounds feature the piperidine ring but may have different functional groups attached.

The uniqueness of this compound lies in its combination of these three functional groups, which provides a versatile scaffold for various applications.

Biologische Aktivität

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate, identified by its CAS number 1428380-75-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a phenyl group and an imidazole sulfonamide moiety. Its molecular formula is C18H22N4O2S, with a molecular weight of approximately 378.4 g/mol. The presence of the imidazole group suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study focused on imidazole derivatives demonstrated that certain analogs effectively inhibited human farnesyltransferase (hFTase), an enzyme crucial for the post-translational modification of proteins involved in cancer progression. The most potent inhibitors from this class showed IC50 values as low as 25 nM, indicating strong inhibitory activity against cancer cell lines .

Opioid Receptor Interaction

Another aspect of the biological activity of related compounds involves their interaction with opioid receptors. A series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were evaluated for their affinities toward delta-, micro-, and kappa-opioid receptors. Some derivatives demonstrated selective agonist activity at delta-opioid receptors, suggesting potential anxiolytic and antidepressant effects . This highlights the versatility of imidazole-containing compounds in modulating neurotransmitter systems.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research has shown that modifications to the imidazole and piperidine moieties can significantly affect potency and selectivity for specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on Imidazole | Alters binding affinity to target enzymes |

| Variations in Piperidine | Influences receptor selectivity |

| Phenyl Group Modifications | Enhances or reduces cytotoxicity |

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported that specific analogs showed IC50 values below those of established chemotherapeutic agents like doxorubicin, indicating their potential as novel anticancer drugs .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may also offer neuroprotective benefits. For instance, research into D3 dopamine receptor agonists has revealed that certain modifications can enhance neuroprotective effects against dopaminergic neuron degeneration . This indicates a broader therapeutic potential for compounds containing imidazole and piperidine functionalities beyond oncology.

Eigenschaften

IUPAC Name |

phenyl 4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-20-12-16(18-13-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGJXWBMBCDIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.